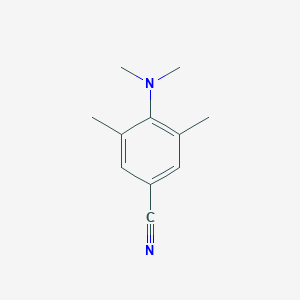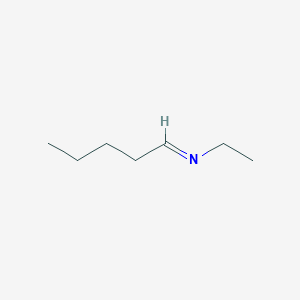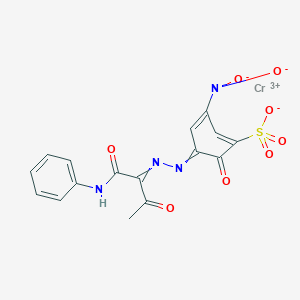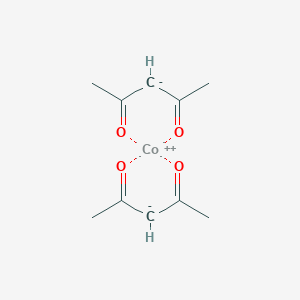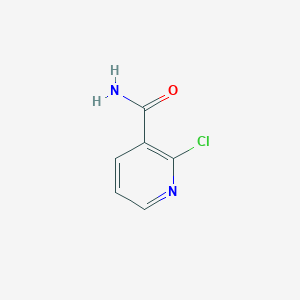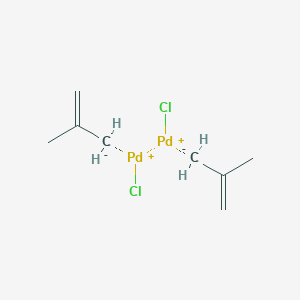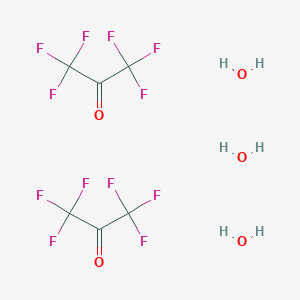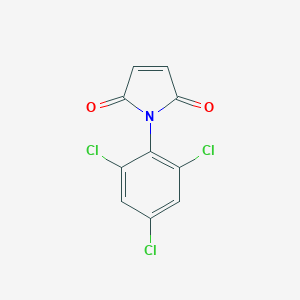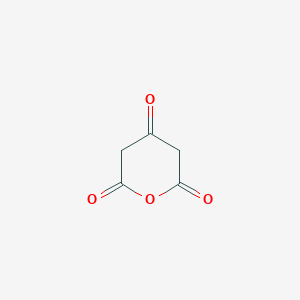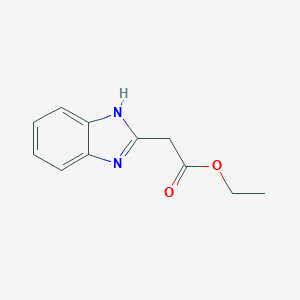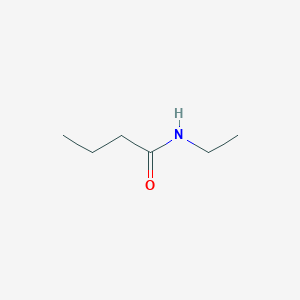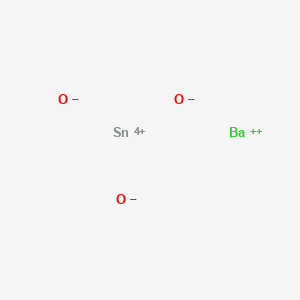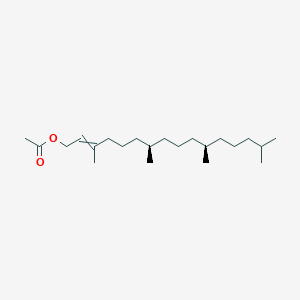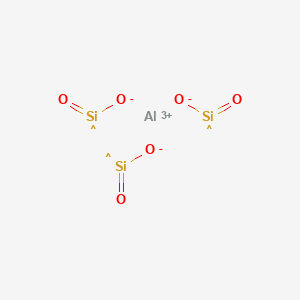
Aluminum silicon hydroxide oxide (AlSi5(OH)O11)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aluminum silicon hydroxide oxide (AlSi5(OH)O11), also known as kaolinite, is a type of clay mineral that is widely distributed in nature. It is composed of layers of silicate tetrahedra and aluminum octahedra, which are linked together by oxygen atoms. Kaolinite has a unique structure that gives it a variety of applications in scientific research.
作用机制
The mechanism of action of Aluminum silicon hydroxide oxide (AlSi5(OH)O11) depends on its application. In materials science, Aluminum silicon hydroxide oxide (AlSi5(OH)O11) acts as a filler and reinforcement agent, improving the mechanical and thermal properties of the composite material. In environmental science, Aluminum silicon hydroxide oxide (AlSi5(OH)O11) acts as a sorbent, adsorbing pollutants through cation exchange and surface complexation. In biomedical science, Aluminum silicon hydroxide oxide (AlSi5(OH)O11) acts as a drug delivery system, releasing drugs through diffusion and degradation, and as a diagnostic tool, emitting fluorescence and absorbing light.
生化和生理效应
Kaolinite has low toxicity and is generally considered safe for human consumption and use. However, some studies have reported that exposure to Aluminum silicon hydroxide oxide (AlSi5(OH)O11) dust may cause respiratory and lung damage in humans and animals. Additionally, Aluminum silicon hydroxide oxide (AlSi5(OH)O11) may interfere with the absorption of nutrients and drugs in the digestive system due to its high surface area and cation exchange capacity.
实验室实验的优点和局限性
Kaolinite has several advantages for lab experiments, including its low cost, availability, and biocompatibility. However, Aluminum silicon hydroxide oxide (AlSi5(OH)O11) also has some limitations, including its variability in composition and structure, which may affect its properties and performance in different applications. Additionally, Aluminum silicon hydroxide oxide (AlSi5(OH)O11) may interfere with the analysis of other compounds in the sample due to its high surface area and cation exchange capacity.
未来方向
There are several future directions for research on Aluminum silicon hydroxide oxide (AlSi5(OH)O11), including:
1. Developing new synthesis methods to control the composition and structure of Aluminum silicon hydroxide oxide (AlSi5(OH)O11) for specific applications.
2. Investigating the mechanism of action of Aluminum silicon hydroxide oxide (AlSi5(OH)O11) in different applications, such as drug delivery and environmental remediation.
3. Exploring the potential of Aluminum silicon hydroxide oxide (AlSi5(OH)O11) as a biomaterial for tissue engineering and regenerative medicine.
4. Studying the toxicity and safety of Aluminum silicon hydroxide oxide (AlSi5(OH)O11) in different exposure scenarios and animal models.
5. Developing new analytical methods to detect and quantify Aluminum silicon hydroxide oxide (AlSi5(OH)O11) in complex samples, such as food and soil.
合成方法
Kaolinite can be synthesized through a variety of methods, including hydrothermal synthesis, precipitation, and sol-gel synthesis. Hydrothermal synthesis involves heating a mixture of aluminum and silicon oxides in the presence of water at high pressure and temperature. Precipitation involves adding a solution of aluminum and silicon salts to a solution of sodium hydroxide, followed by heating and filtration. Sol-gel synthesis involves the hydrolysis and condensation of aluminum and silicon alkoxides in the presence of water.
科学研究应用
Kaolinite has a wide range of applications in scientific research, including in materials science, environmental science, and biomedical science. In materials science, Aluminum silicon hydroxide oxide (AlSi5(OH)O11) is used as a filler in polymers, ceramics, and composites due to its high aspect ratio and low cost. In environmental science, Aluminum silicon hydroxide oxide (AlSi5(OH)O11) is used as a sorbent for pollutants in water and soil due to its high surface area and cation exchange capacity. In biomedical science, Aluminum silicon hydroxide oxide (AlSi5(OH)O11) is used as a drug delivery system and a diagnostic tool due to its biocompatibility and optical properties.
属性
CAS 编号 |
12408-33-2 |
|---|---|
产品名称 |
Aluminum silicon hydroxide oxide (AlSi5(OH)O11) |
分子式 |
Al23H463O36Si115 |
分子量 |
4893.062494 |
InChI |
InChI=1S/Al.3O2Si/c;3*1-3-2/q+3;3*-1 |
InChI 键 |
XLSFVUFTABXNDN-UHFFFAOYSA-N |
SMILES |
[O-][Si]=O.[O-][Si]=O.[O-][Si]=O.[Al+3] |
规范 SMILES |
[O-][Si]=O.[O-][Si]=O.[O-][Si]=O.[Al+3] |
其他 CAS 编号 |
12408-33-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



